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molecular formula C7H13F3O3S B8765797 Methanesulfonic acid, trifluoro-, hexyl ester CAS No. 53059-88-4

Methanesulfonic acid, trifluoro-, hexyl ester

Cat. No. B8765797
M. Wt: 234.24 g/mol
InChI Key: TZHLRBCSJJHPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051330

Procedure details

Under a dry nitrogen atmosphere, a solution of 18.1 g (177 mmol) 1-hexanol (dried over 3A sieves) and 14.1 g (178 mmol) pyridine (dried over 3A sieves) in 80 mL carbon tetrachloride (dried over 3A sieves) was added over 1.25 hr to a solution of 50 g (180 mmol) trifluoromethanesulfonic anhydride in 50 mL dry carbon tetrachloride, while cooling in an ice-waterbath. After an additional 5 min, the mixture was filtered, and the solids were washed with cold carbon tetrachloride. The filtrate was evaporated, and the residue was distilled, giving 19.7 g (47.5%) of hexyl trifluoromethanesulfonate: bp 35°-36° C. (0.35-0.40 torr).
[Compound]
Name
ice-waterbath
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[CH2:16](O)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:5])=[O:4]

Inputs

Step One
Name
ice-waterbath
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
80 mL
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
14.1 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
18.1 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids were washed with cold carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(S(=O)(=O)OCCCCCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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